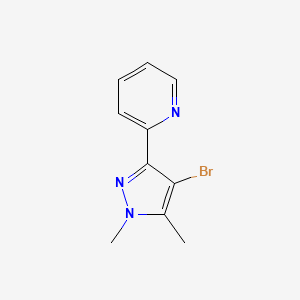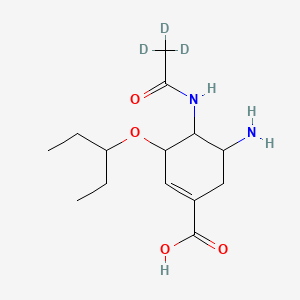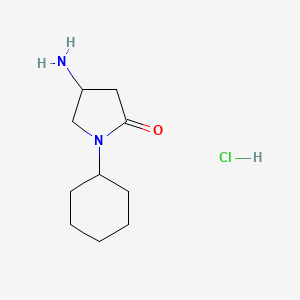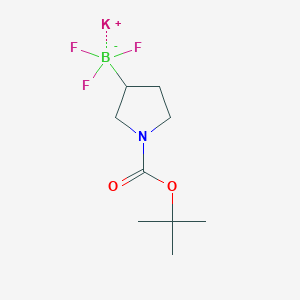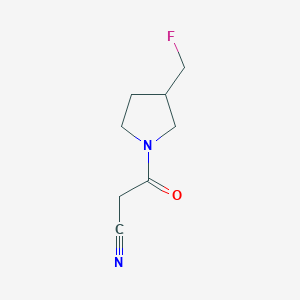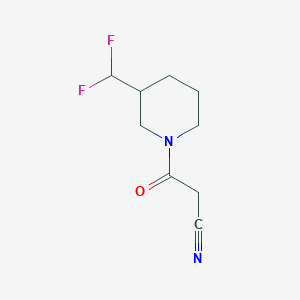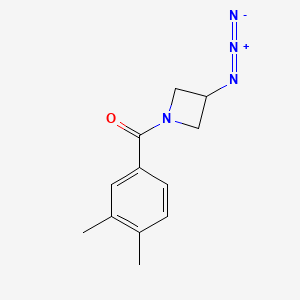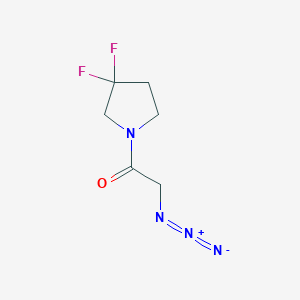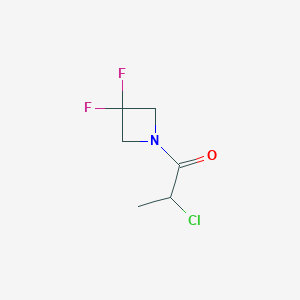![molecular formula C7H6N4O2 B1489258 6-氨基吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 1501328-96-6](/img/structure/B1489258.png)
6-氨基吡唑并[1,5-a]嘧啶-3-羧酸
描述
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound that has been studied for its potential use in the development of antitumor agents . It is a part of a series of novel hydrazide hydrochlorides of pyrazolo[1,5-a]pyrimidine carboxamides .
Synthesis Analysis
The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves the use of N,N-dimethylformamide and N,N-diisopropylethylamine, along with corresponding acid chlorides . The reaction mixture is allowed to attain under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is complex and involves a pyrazolo[1,5-a]pyrimidine core . The structure–activity relationship study indicates that halogen substitution in the benzene ring of amide plays an important role in kinase inhibitory potency .Chemical Reactions Analysis
The chemical reactions involving 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid are complex and involve a series of steps . The compound has been found to exhibit low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase .科学研究应用
Aurora Kinase Inhibition
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid: derivatives have been synthesized and evaluated for their potential as Aurora kinase inhibitors . These enzymes are crucial in the process of mitosis and are often overexpressed in various human cancers. Inhibitors targeting Aurora kinases can disrupt the cell cycle in cancer cells, leading to apoptosis. Some derivatives have shown low micromolar to nanomolar activity, particularly against Aurora A kinase, indicating their potential as therapeutic agents in cancer treatment.
Antitumor Agents Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a significant structure in the development of antitumor drugs due to its structural diversity and good kinase inhibitory activity . It has been used in the design of small molecule drugs targeting various kinases, which are implicated in cancer progression. This makes it a valuable tool in medicinal chemistry for the development of new cancer therapies.
Antibacterial Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial properties . These compounds have been tested against both Gram-negative and Gram-positive bacteria, with some showing higher activity than standard drugs. This suggests a role for these compounds in addressing antibiotic resistance and developing new antibacterial agents.
Enzymatic Inhibitory Activity
Compounds based on the pyrazolo[1,5-a]pyrimidine structure have been found to inhibit various enzymes, including CDK2/cyclin A2, which are involved in cell cycle regulation . The inhibition of these enzymes can lead to the development of drugs that control cell proliferation in diseases such as cancer.
Fluorophore Development
Pyrazolo[1,5-a]pyrimidine-based compounds have been explored for their photophysical properties, making them candidates for use as fluorophores . These compounds can be used in biological imaging and as chemosensors, aiding in the study of cellular processes and the development of organic materials.
Anti-Inflammatory Applications
Pyrimidine derivatives, including those with the pyrazolo[1,5-a]pyrimidine structure, have shown anti-inflammatory effects . They work by inhibiting the expression and activities of vital inflammatory mediators. This opens up possibilities for these compounds to be developed as anti-inflammatory drugs.
作用机制
Target of Action
The primary targets of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid are the Aurora kinases, particularly Aurora A and Aurora B . These kinases play a key role in mitosis and are overexpressed in multiple human tumor types .
Mode of Action
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid interacts with its targets, the Aurora kinases, by inhibiting their activities . Some of the tested compounds exhibited low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase . The most potent compound in this series was found to be a potent inhibitor of Aurora A in an HTRF enzymatic assay with an IC50 as low as 23 nM .
Biochemical Pathways
The overexpression of Aurora A causes aberrant phosphorylation of normal cell cycle targets and cytoplasmic targets, leading to chromosomal instability, oncogenic transformation, tumor progression, and development of chemoresistance . Similarly, the overexpression of Aurora B increases the phosphorylation of histone H3, forming more aggressive tumors in transgenic mouse models .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .
Result of Action
The result of the action of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is the inhibition of Aurora kinases, which leads to a decrease in the phosphorylation of their targets. This can result in the prevention of chromosomal instability, oncogenic transformation, tumor progression, and the development of chemoresistance .
未来方向
属性
IUPAC Name |
6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUYOQZQKOULHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




